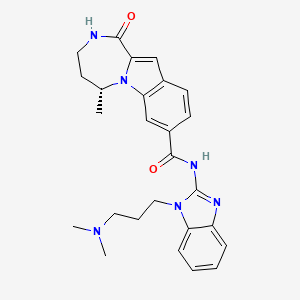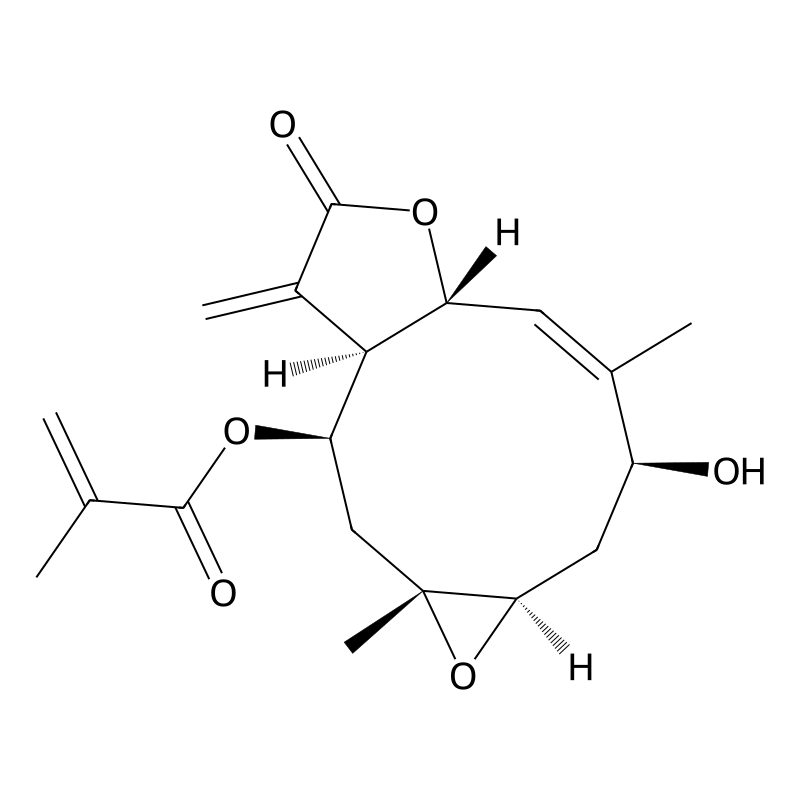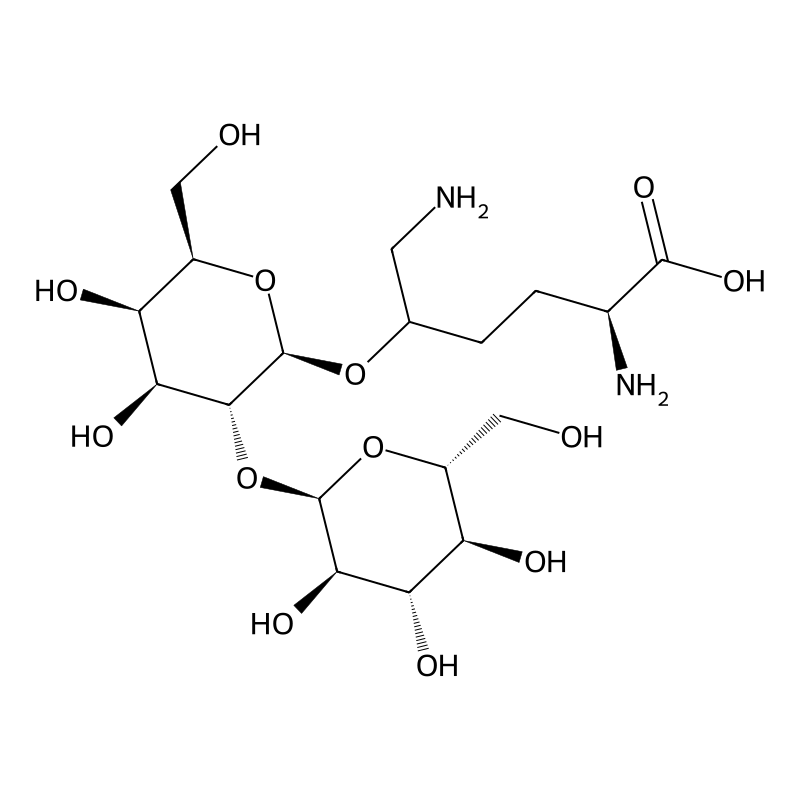Bis(ethylenedithio)tetrathiafulvalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Electronic Phases Study
Specific Scientific Field: Theoretical Chemistry
Application Summary: BEDT-TTF molecules are used to study electronic and geometrical structures using ab initio molecular orbital methods .
Methods of Application: The optimized structure of a BEDT-TTF monomer is compared with the experimental one. Ab initio parameters such as transfer integrals and Coulomb interactions are determined from the BEDT-TTF dimer and tetramer calculations .
Results or Outcomes: The ground state has antiferromagnetic correlation which is consistent with experimental results. The ground state shows various phases; antiferromagnetic, charge ordering, and paramagnetic ones, controlled by the long-range interactions .
Preparation of Novel Paramagnetic Conductors
Specific Scientific Field: Material Science
Application Summary: BEDT-TTF may be used in the preparation of novel paramagnetic conductors by synthesizing multifunctional molecular materials with manganese containing complexes .
Methods of Application: BEDT-TTF is used as a counter-anion with tetrathiocyanatocuprate which can be prepared by the galvanostatic electrocrystallization process .
Results or Outcomes: The result is the synthesis of novel paramagnetic conductors .
Non-linear Optical and Optoelectronic Properties Study
Application Summary: BEDT-TTF molecules are used to study the electronic structure and non-linear optical, optoelectronic, and thermodynamic properties .
Methods of Application: The Restricted Hartree-Fock (RHF) and hybrid density functional theories (WB97XD, B3PW91, and B3LYP) methods were applied, using the cc-pVDZ basis set .
Results or Outcomes: The energy gap (Egap) of the doped molecules are respectively 2.476 eV and 2.569 eV for C8B2H8S4Se4 and C7B3H8S4Se4 with B3LYP/cc-pVDZ basis set, lower than one of the undoped molecule (3.316 eV) . The significant increase values of polarizability (˂α˃) and first order hyperpolarizability (β) of the doped compounds, especially in C8B2H8S4Se4, show that the new molecules have good non-linear optical properties .
Synthesis of Functionalized BEDT-TTF Derivatives
Specific Scientific Field: Organic Chemistry
Application Summary: BEDT-TTF derivatives functionalized with two, four or eight hydroxyl groups are synthesized .
Methods of Application: The cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo [4,5-b]1,4-dithiin-2-thiones is a key step, with homo- or hetero-coupling procedures and O-deprotection completing the syntheses .
Results or Outcomes: The synthesis of a range of BEDT-TTF derivatives functionalized with two, four or eight hydroxyl groups are reported, of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .
π-Electron Donor in Organic Optoelectronic Materials
Specific Scientific Field: Material Science
Application Summary: BEDT-TTF, which is a π-electron donor, is obtained by a modification of DEBT-TTF and by substituting selenium for sulfur in the central tetrathiafulvalene fragment . It is one of the must-study organic molecules in the field of chemistry and physics of organic semiconductors .
Methods of Application: The synthesis of the BETS has been firstly reported by Schumaker et al., with CSe or H2Se as the starting material .
Results or Outcomes: The synthesized BETS molecule is used in the elaboration of low-cost multi-function devices such as photovoltaic cells, thin-film transistors, light-emitting diodes (LEDs), and sensor optical memories .
Counter-Anion with Tetrathiocyanatocuprate
Specific Scientific Field: Inorganic Chemistry
Application Summary: BEDT-TTF may be used as a counter-anion with tetrathiocyanatocuprate .
Methods of Application: The compound can be prepared by the galvanostatic electrocrystallization process .
Results or Outcomes: The result is the preparation of a compound with BEDT-TTF as a counter-anion with tetrathiocyanatocuprate .
Bis(ethylenedithio)tetrathiafulvalene is a prominent organic compound with the molecular formula . It belongs to a class of materials known as organic conductors and is characterized by its unique structure, which includes two ethylenedithio groups attached to a tetrathiafulvalene core. This compound exhibits notable electronic properties, making it a subject of extensive research in the field of organic electronics and molecular conductors. Its ability to form radical cation salts enhances its conductivity, making it valuable for various applications, including organic semiconductors and superconductors .
This oxidation leads to the formation of radical cation salts when combined with suitable anions. Additionally, it can undergo cycloaddition reactions with various electrophiles, facilitating the synthesis of derivatives with tailored properties .
Research on the biological activity of bis(ethylenedithio)tetrathiafulvalene is limited, but preliminary studies suggest potential applications in biochemistry. Its structural motifs may interact with biological molecules, although specific mechanisms remain largely unexplored. Some derivatives have shown antimicrobial properties, indicating that further investigation into its biological effects could yield significant insights into its utility in medicinal chemistry .
The synthesis of bis(ethylenedithio)tetrathiafulvalene typically involves the following methods:
- Cycloaddition Reactions: A common approach involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with 1,4-dithiin-2-thiones. This method allows for the formation of the tetrathiafulvalene core.
- Functionalization: Subsequent functionalization can introduce various substituents to enhance solubility and electronic properties. For instance, hydroxyl group functionalization has been reported to improve hydrogen bonding interactions within radical cation salts .
- Redox Reactions: Direct redox reactions with metal halides (e.g., copper bromide) can also yield bis(ethylenedithio)tetrathiafulvalene complexes .
Bis(ethylenedithio)tetrathiafulvalene has several notable applications:
- Organic Electronics: It serves as a key component in organic field-effect transistors and photovoltaic devices due to its high charge mobility.
- Superconductors: The compound is utilized in the development of organic superconductors, particularly in salt forms that exhibit superconducting behavior at low temperatures.
- Chemical Sensors: Its conductive properties make it suitable for use in chemical sensors and biosensors .
Studies on the interactions of bis(ethylenedithio)tetrathiafulvalene focus on its ability to form complex salts with various anions. These interactions significantly influence its electronic properties and stability. For example, the formation of radical cation salts with tris(oxalato)rhodate has been extensively studied, revealing insights into charge transport mechanisms within these materials . Additionally, investigations into its solubility and stability in different solvents have provided valuable information for practical applications.
Several compounds share structural similarities with bis(ethylenedithio)tetrathiafulvalene. Here are some notable examples:
The uniqueness of bis(ethylenedithio)tetrathiafulvalene lies in its enhanced solubility and conductivity compared to similar compounds, making it particularly valuable for applications in organic electronics and superconductivity.








